1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene
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Overview
Description
1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene: is a fluorinated aromatic compound with the molecular formula C19H14F4 and a molecular weight of 318.308 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction , which involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction can be used to modify the alkyne or other functional groups present in the molecule.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can introduce or modify oxygen and hydrogen atoms in the molecule .
Scientific Research Applications
Chemistry: In chemistry, 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology and Medicine: The compound’s fluorinated nature makes it a candidate for drug development, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals. It may also be used in the design of imaging agents for medical diagnostics .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties, such as high thermal stability and resistance to chemical degradation, make it valuable in various high-performance applications .
Mechanism of Action
The mechanism of action of 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
1,2,3-Trifluorobenzene: A simpler fluorinated aromatic compound with three fluorine atoms on a benzene ring.
1,3,5-Trifluorobenzene: Another fluorinated benzene derivative with a different substitution pattern.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: A more complex fluorinated aromatic compound with additional functional groups.
Uniqueness: 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene is unique due to its combination of multiple fluorine atoms and an ethynyl group, which imparts distinct chemical reactivity and physical properties. This makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
797049-01-5 |
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Molecular Formula |
C19H14F4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
1,2,3-trifluoro-5-[2-(2-fluoro-4-pent-3-enylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C19H14F4/c1-2-3-4-5-13-6-8-15(16(20)10-13)9-7-14-11-17(21)19(23)18(22)12-14/h2-3,6,8,10-12H,4-5H2,1H3 |
InChI Key |
XCSPAGWCWYCCMG-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)F)F)F |
Origin of Product |
United States |
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